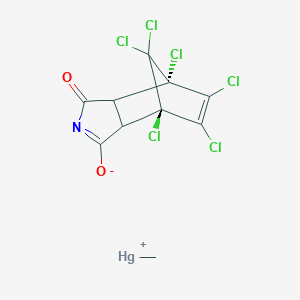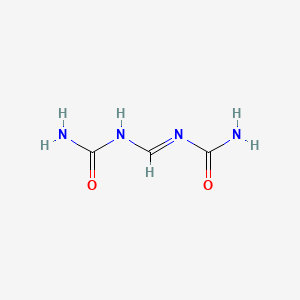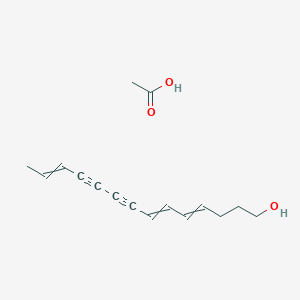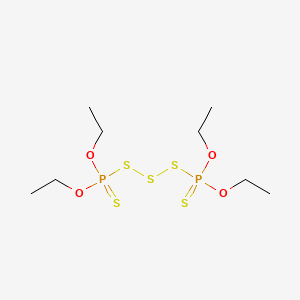
2,4-Dibromo-6-chloro-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-chloro-3-methylphenol is an organic compound with the molecular formula C7H4Br2ClO. It is a derivative of phenol, characterized by the presence of bromine, chlorine, and methyl groups on the aromatic ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dibromo-6-chloro-3-methylphenol can be synthesized through the bromination and chlorination of 3-methylphenol (m-cresol). The process involves the following steps:
Bromination: 3-methylphenol is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce bromine atoms at the 2 and 4 positions.
Chlorination: The dibrominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce a chlorine atom at the 6 position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-chloro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, to form different phenolic derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated phenol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of hydroxylated phenols.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrogenated phenols.
Applications De Recherche Scientifique
2,4-Dibromo-6-chloro-3-methylphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phenolic derivatives.
Biology: Studied for its antimicrobial properties and potential use as a disinfectant.
Medicine: Investigated for its potential use in antimicrobial formulations and as a preservative in pharmaceutical products.
Industry: Used in the formulation of disinfectants, preservatives, and antimicrobial agents for various industrial applications.
Mécanisme D'action
The antimicrobial activity of 2,4-Dibromo-6-chloro-3-methylphenol is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and cell lysis. Additionally, it can inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-methylphenol (p-Chlorocresol): Known for its disinfectant and antiseptic properties.
2,4-Dibromo-6-methylphenol: Similar structure but lacks the chlorine atom, used in antimicrobial applications.
2,4-Dibromo-6-isopropyl-3-methylphenol: Contains an isopropyl group instead of a chlorine atom, used as a preservative and antimicrobial agent.
Uniqueness
2,4-Dibromo-6-chloro-3-methylphenol is unique due to the presence of both bromine and chlorine atoms, which enhance its antimicrobial properties compared to similar compounds. The combination of these halogens with the phenolic structure provides a broad spectrum of antimicrobial activity, making it effective against a wide range of microorganisms.
Propriétés
Numéro CAS |
5415-78-1 |
|---|---|
Formule moléculaire |
C7H5Br2ClO |
Poids moléculaire |
300.37 g/mol |
Nom IUPAC |
2,4-dibromo-6-chloro-3-methylphenol |
InChI |
InChI=1S/C7H5Br2ClO/c1-3-4(8)2-5(10)7(11)6(3)9/h2,11H,1H3 |
Clé InChI |
JFODRSKAZPAWDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1Br)O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)




![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)




![1-(2-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14724538.png)
![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)
![4H-3,7-Methanobenzo[3,4]cyclohepta[1,2-d]oxonine-4,6(10H)-dione](/img/structure/B14724561.png)
